molecular formula C7H12ClNO3 B1360145 2-(2-Chloroacetamido)-3-methylbutanoic acid CAS No. 4090-17-9

2-(2-Chloroacetamido)-3-methylbutanoic acid

Cat. No. B1360145
CAS RN: 4090-17-9
M. Wt: 193.63 g/mol
InChI Key: LJRISAYPKJORFZ-UHFFFAOYSA-N
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Description

The compound “2-(2-Chloroacetamido)-3-methylbutanoic acid” would likely be an organic compound containing a carboxylic acid group (-COOH), a methyl group (-CH3), and a chloroacetamido group (-NHCOCH2Cl). The presence of these functional groups would influence the compound’s reactivity and properties1.



Molecular Structure Analysis

The molecular structure of a compound like “2-(2-Chloroacetamido)-3-methylbutanoic acid” would be influenced by the presence and arrangement of its functional groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis1.



Chemical Reactions Analysis

The reactivity of “2-(2-Chloroacetamido)-3-methylbutanoic acid” would likely be influenced by its functional groups. The carboxylic acid group could participate in acid-base reactions, the chloroacetamido group could undergo nucleophilic substitution reactions, and the methyl group could take part in reactions involving free radicals2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Chloroacetamido)-3-methylbutanoic acid” would depend on its molecular structure. Factors influencing these properties could include the compound’s polarity, solubility, melting point, and boiling point1.


Scientific Research Applications

Application in Herbicidal Activity

Scientific Field: Agricultural Chemistry

Methods of Application

The compound was prepared through the reaction of chloroacetyl chloride with N-substituted 2-amino-3-(furan-2-yl)propanamides. The biological activity of the prepared compound as a root growth inhibitor was examined by germination assay using rape seed .

Results or Outcomes: At a concentration of 5.0 x 10^-5 M, the compound showed potent root growth-inhibitory activity of 76% towards rape seedlings .

Application in Local Anesthetics

Scientific Field: Medicinal Chemistry

Methods of Application

Local anesthetics act on nerve endings or around nerve trunks, and are combined with specific sodium ion (Na+) channel sites on the nerve membrane. They can affect the membrane potential by reducing Na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .

Results or Outcomes: Local anesthetics are mainly used in stomatology, ophthalmology, gynecology, and surgery to temporarily relieve pain .

Application in Herbicide Production

Scientific Field: Industrial Chemistry

Methods of Application: Chloroacetamide is produced by ammonolysis of esters of chloroacetic acid . The resulting compound has been used in the production of herbicides such as acetochlor, alachlor, and dimethenamide-P .

Results or Outcomes: These herbicides are widely used for weed management in corn production to promote sustainable agriculture .

Application in Pharmaceutical Manufacturing

Scientific Field: Pharmaceutical Chemistry

Methods of Application: The specific methods of application can vary widely depending on the specific pharmaceutical product being manufactured .

Results or Outcomes: The resulting pharmaceutical products can have a wide range of therapeutic effects .

Application in Herbicide Production

Scientific Field: Industrial Chemistry

Methods of Application: Chloroacetamide is produced by ammonolysis of esters of chloroacetic acid . The resulting compound has been used in the production of herbicides such as acetochlor, alachlor, and dimethenamide-P .

Results or Outcomes: These herbicides are widely used for weed management in corn production to promote sustainable agriculture .

Application in Pharmaceutical Manufacturing

Scientific Field: Pharmaceutical Chemistry

Methods of Application: The specific methods of application can vary widely depending on the specific pharmaceutical product being manufactured .

Results or Outcomes: The resulting pharmaceutical products can have a wide range of therapeutic effects .

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risks1.


Future Directions

The future directions for research on a compound like “2-(2-Chloroacetamido)-3-methylbutanoic acid” would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied for potential medicinal uses2.


Please note that this is a general analysis based on similar compounds, as specific information on “2-(2-Chloroacetamido)-3-methylbutanoic acid” was not available. For detailed and accurate information, experimental studies and analyses would be needed.


properties

IUPAC Name

2-[(2-chloroacetyl)amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRISAYPKJORFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroacetamido)-3-methylbutanoic acid

CAS RN

4090-17-9, 2279-16-5
Record name N-(2-Chloroacetyl)valine
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Record name N-(Chloroacetyl)-DL-valine
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Record name 4090-17-9
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Record name NSC97928
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Record name N-(chloroacetyl)-DL-valine
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